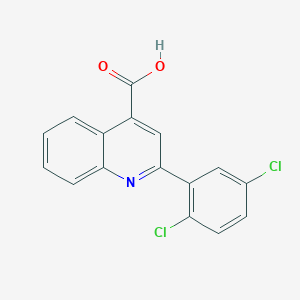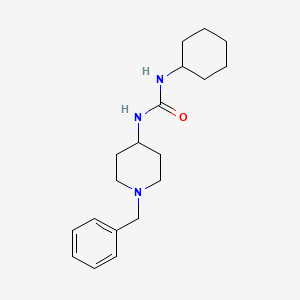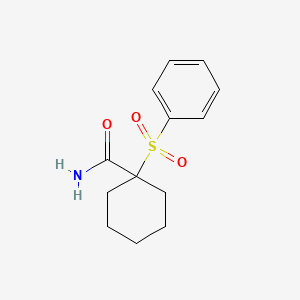
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid (DCQA) is a synthetic compound that belongs to the family of quinolines. It has been extensively studied for its potential applications in various fields of scientific research. DCQA is a versatile molecule that exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an antibacterial agent against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also exhibited antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, it has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also shown anticancer effects against various cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to interfere with the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting DNA synthesis. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad range of biological activities, making it a versatile molecule for various scientific research applications. However, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Moreover, its solubility in water is limited, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid. One potential application is its use as a therapeutic agent for bacterial and fungal infections. Another potential application is its use as an anticancer agent for the treatment of various types of cancer. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be used as a tool for studying the mechanism of action of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. Furthermore, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be modified to improve its solubility and bioavailability, which can enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is a promising compound for scientific research with a wide range of biological activities. It has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments, including its stability and versatility. However, its toxicity and limited solubility in water are some of the limitations that need to be addressed. There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid, including its use as a therapeutic agent for infections and cancer, and as a tool for studying DNA replication.
Métodos De Síntesis
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the condensation of 2,5-dichloroaniline with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent hydrolysis. The final product is obtained by the reaction of the resulting 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid methyl ester with sodium hydroxide.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-13(18)12(7-9)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIBWLILKJRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)
![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)


![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)


![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)
